LLY-283 is a small molecule classified as a type II arginine methyltransferase inhibitor. [] It acts by selectively inhibiting the enzymatic activity of PRMT5, a protein responsible for the symmetric dimethylation of arginine residues in numerous proteins involved in various cellular processes. [] LLY-283's role in scientific research is primarily focused on exploring its potential as an antitumor agent by targeting PRMT5 in various cancer types.
LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase involved in various cellular processes, including gene regulation and DNA repair. This compound has garnered attention for its potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments by targeting PRMT5, which plays a critical role in tumor cell survival and proliferation.
LLY-283 was developed by Eli Lilly and Company as part of their research into epigenetic regulators. The compound is derived from a library of small molecules designed to target specific protein domains associated with various biological functions, particularly those related to methylation and acetylation processes in cancer cells .
LLY-283 is classified as an antitumor agent due to its mechanism of inhibiting PRMT5 activity, which is essential for the survival of certain cancer cells. It falls under the category of epigenetic modulators, specifically targeting protein methylation pathways that are frequently dysregulated in malignancies .
The synthesis of LLY-283 involves several key steps, primarily focusing on the construction of its molecular framework through established organic chemistry techniques. The synthesis pathway includes:
The synthesis has been optimized to ensure high yields and purity, with detailed characterization performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and composition of LLY-283.
LLY-283's molecular structure can be represented as follows:
The precise three-dimensional conformation has been elucidated using X-ray crystallography, revealing critical interactions that facilitate its binding to PRMT5. The compound's binding affinity is characterized by a dissociation constant (K_d) of approximately 6 nM, indicating strong interaction with the target enzyme .
LLY-283 undergoes various chemical reactions that are crucial for its activity:
In vitro assays have demonstrated that LLY-283 effectively inhibits PRMT5 activity with an IC₅₀ value around 22 nM, showcasing its potency compared to other inhibitors .
LLY-283 functions by selectively inhibiting PRMT5, leading to decreased levels of symmetric dimethylarginine on histones and other substrates. This inhibition disrupts normal gene expression patterns and promotes apoptosis in cancer cells.
The mechanism includes:
Physicochemical profiling has indicated favorable properties for drug development, including good permeability and moderate plasma protein binding characteristics .
LLY-283 is being investigated for several scientific uses:
Protein arginine methyltransferase 5 (PRMT5) is the primary type II enzyme responsible for catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. This reaction utilizes S-adenosyl methionine (SAM) as a methyl group donor, generating symmetric dimethylarginine (SDMA) marks and S-adenosylhomocysteine as a byproduct [2] [7]. PRMT5 functions within a multimeric complex with MEP50 (WD45), which stabilizes the enzyme and enhances its catalytic efficiency toward diverse substrates. Key structural studies reveal that PRMT5 binds SAM through a conserved Rossmann fold domain, while its substrate specificity is determined by interactions with arginine-rich motifs in target proteins such as Sm proteins, histones (H3R8, H4R3), and spliceosomal components [1] [7].
Table 1: Key Catalytic Features of PRMT5
Characteristic | Detail |
---|---|
Enzyme Classification | Type II PRMT (Symmetric dimethylation) |
Core Complex | PRMT5-MEP50 |
Methyl Donor | S-adenosyl methionine (SAM) |
Primary Catalytic Products | ω-NG-monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) |
Signature Substrates | Histones (H3R8, H4R3), Sm proteins, SPT5, p53 |
PRMT5 regulates fundamental cellular processes through both epigenetic and non-epigenetic mechanisms. In the nucleus, it represses tumor suppressor genes (e.g., ST7, CDKN2A) via symmetric dimethylation of histone H4R3 (H4R3me2s) and H3R8 (H3R8me2s), facilitating chromatin condensation and recruitment of transcriptional repressors [1] [2]. Cytoplasmically, PRMT5 is indispensable for snRNP biogenesis and pre-mRNA splicing. It methylates Sm proteins (B/B', D1, D3) within the 20S methylosome complex, enabling their binding to the Survival Motor Neuron (SMN) complex for assembly into spliceosomal machinery [1] [7]. Disruption of this process alters splicing fidelity in genes controlling apoptosis (e.g., MDM4) and cell cycle progression. PRMT5 also methylates non-histone signaling proteins like EGFR and RAF, thereby modulating growth factor signaling cascades implicated in oncogenesis [3] [9].
Elevated PRMT5 expression is a hallmark of numerous malignancies, including ovarian cancer, glioblastoma, lymphoma, and salivary gland adenoid cystic carcinoma (ACC). In ovarian cancer, PRMT5 upregulation drives chemotherapy resistance by activating stress-response genes that enable cancer cell survival under genotoxic stress [3]. Mechanistically, its overexpression is linked to dysregulation of the KEAP1-mediated degradation pathway. Under physiological conditions, KEAP1 binds PRMT5 and targets it for proteasomal degradation. In chemoresistant tumors, KEAP1 suppression stabilizes PRMT5, leading to aberrant methylation of oncogenic substrates [3]. PRMT5 also cooperates with MYC and MYB transcription factors in ACC, amplifying transcriptional programs that promote cell proliferation, angiogenesis, and metastasis [6] [9]. Its overexpression correlates with poor prognosis across multiple cancer types [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7